molecular formula C11H13N5O B12229819 (3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol

(3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol

Cat. No.: B12229819
M. Wt: 231.25 g/mol
InChI Key: MQFYIHVITMLNBA-SECBINFHSA-N
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Description

(3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol is a complex organic compound featuring a pyrrolidine ring substituted with a pyrazolyl-pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using vitamin B1 as a catalyst . This method is advantageous due to its high yield (78-92%) and the use of a green catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, solvent recycling and waste minimization are crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazolyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine

Medically, this compound has potential applications in drug development. It may serve as a lead compound for designing new therapeutics targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its versatility makes it valuable for various applications, including electronics and photonics.

Mechanism of Action

The mechanism of action of (3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol is unique due to its specific combination of a pyrrolidine ring with a pyrazolyl-pyrimidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

(3R)-1-(6-pyrazol-1-ylpyrimidin-4-yl)pyrrolidin-3-ol

InChI

InChI=1S/C11H13N5O/c17-9-2-5-15(7-9)10-6-11(13-8-12-10)16-4-1-3-14-16/h1,3-4,6,8-9,17H,2,5,7H2/t9-/m1/s1

InChI Key

MQFYIHVITMLNBA-SECBINFHSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC=NC(=C2)N3C=CC=N3

Canonical SMILES

C1CN(CC1O)C2=NC=NC(=C2)N3C=CC=N3

Origin of Product

United States

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